![molecular formula C4H5IN2 B1304183 5-iodo-2-methyl-1H-imidazole CAS No. 73746-45-9](/img/structure/B1304183.png)
5-iodo-2-methyl-1H-imidazole
Overview
Description
5-Iodo-2-methyl-1H-imidazole is a halogenated heterocycle . It has the empirical formula C4H5IN2 and a molecular weight of 208.00 . It is a solid substance .
Synthesis Analysis
Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of benzimidates and 2H-azirines , and the reaction of 2-bromoacetophenones with aldehydes, primary amines, and ammonium acetate .Molecular Structure Analysis
The SMILES string for 5-iodo-2-methyl-1H-imidazole is Cc1ncc(I)[nH]1 . The InChI is 1S/C4H5IN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) .Chemical Reactions Analysis
Imidazoles are key components to functional molecules used in a variety of everyday applications . They are involved in various chemical reactions, including bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
5-Iodo-2-methyl-1H-imidazole is a solid substance . It has a molecular weight of 208.00 .Scientific Research Applications
Antibacterial and Antimycobacterial Agents
5-iodo-2-methyl-1H-imidazole: derivatives have been explored for their potential as antibacterial and antimycobacterial agents. The imidazole ring is a core structure in many pharmacologically active compounds, and its modification can lead to significant antibacterial properties . These derivatives can be designed to target specific bacterial strains, including drug-resistant varieties, offering a new avenue for treating infections.
Anti-inflammatory Applications
The imidazole moiety is known to exhibit anti-inflammatory properties. As such, compounds like 5-iodo-2-methyl-1H-imidazole can be synthesized to develop new anti-inflammatory drugs. These could potentially treat conditions like arthritis, where inflammation plays a key role in the disease process .
Antitumor Activity
Research has indicated that imidazole derivatives can possess antitumor activity. By incorporating 5-iodo-2-methyl-1H-imidazole into drug designs, scientists aim to create novel chemotherapeutic agents that can inhibit the growth of cancer cells or induce apoptosis .
Antidiabetic Potential
Imidazole compounds have shown promise in the treatment of diabetes5-iodo-2-methyl-1H-imidazole could be used to synthesize new drugs that regulate blood sugar levels or improve insulin sensitivity, providing additional options for diabetes management .
Antiviral and Antioxidant Properties
The structural versatility of imidazole allows for the development of antiviral and antioxidant agents5-iodo-2-methyl-1H-imidazole can be a precursor in creating compounds that protect cells from oxidative stress or inhibit viral replication, which is crucial in the fight against viral diseases .
Coordination Chemistry and Material Science
In coordination chemistry, 5-iodo-2-methyl-1H-imidazole can act as a ligand, forming complexes with various metals. These complexes can have diverse applications, including catalysis, molecular recognition, and the development of new materials .
Mechanism of Action
Target of Action
Imidazole compounds are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
It’s suggested that imidazole compounds can disrupt cellular membranes, which could potentially lead to cell death
Biochemical Pathways
Imidazole compounds are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that 5-iodo-2-methyl-1H-imidazole may have good bioavailability.
Result of Action
Some imidazole compounds have been reported to display remarkable antifungal activity, suggesting that 5-iodo-2-methyl-1h-imidazole may have similar effects .
Safety and Hazards
Future Directions
Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Future challenges include the development of methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .
properties
IUPAC Name |
5-iodo-2-methyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDSLMWYUQACGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383268 | |
Record name | 5-iodo-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-2-methyl-1H-imidazole | |
CAS RN |
73746-45-9 | |
Record name | 5-Iodo-2-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73746-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-iodo-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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